2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene typically involves halogenation and etherification reactions. One common method includes the bromination of 1,3-difluoro-5-(trifluoromethoxy)benzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
- 2-Bromo-1,3-difluoro-5-methoxybenzene
Uniqueness: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical transformations .
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXSXJQGYMGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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